
3,3-Dimethyl-1-phenylbutan-1-amine
Overview
Description
3,3-Dimethyl-1-phenylbutan-1-amine is a substituted primary amine characterized by a phenyl group at the 1-position of a butanamine backbone and two methyl groups at the 3-position. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine typically involves the alkylation of phenylacetonitrile with isobutyl bromide, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-phenylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3,3-Dimethyl-1-phenylbutan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets are not extensively detailed in the literature, but it is known to influence biochemical processes through its amine group and phenyl ring interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
- (1S)-3-Methyl-1-phenylbutan-1-amine (CAS: 1173110-86-5):
- This enantiomer shares the same carbon skeleton but lacks the second methyl group at the 3-position. Its stereochemistry at the chiral center (1-position) may influence receptor binding affinity in bioactive contexts. For example, enantiomeric purity is critical in drug design, as seen in analogs like (R)-α-methylbenzenepropanamine ().
- Applications: Used in asymmetric synthesis and chiral ligand preparation .
Fluorinated Analogs
- 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (CAS: 1016494-95-3):
- Structural Feature: A fluorine atom is introduced at the para position of the phenyl ring.
- Impact: Fluorination typically enhances metabolic stability and lipophilicity, which can improve bioavailability in drug candidates. This compound is a liquid at room temperature (density: ~0.77 g/cm³) and is used in medicinal chemistry for lead optimization .
Alkyl-Substituted Amines
- 3,3-Dimethylbutan-1-amine (CAS: 15673-00-4):
- Structural Feature: Lacks the phenyl group, resulting in a simpler aliphatic amine.
- Physical Properties: Lower molecular weight (101.19 g/mol) and higher volatility compared to aromatic analogs. Hazardous properties include flammability (H225) and skin corrosion (H314) .
- Applications: Intermediate in surfactants and agrochemical synthesis.
Triphenylbutanamine Derivatives
- 4,4,4-Triphenylbutan-1-amine :
N-Alkylated Derivatives
- N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine: Structural Feature: Incorporates ethoxy and dibenzyl groups, enhancing solubility and stability. Synthesis: Generated via alkylation of 4-(dibenzylamino)-2-methylbutan-2-ol with ethyl iodide under basic conditions (). Applications: Explored in polymer chemistry and as a ligand in catalysis.
Data Table: Key Properties of Selected Analogs
Biological Activity
3,3-Dimethyl-1-phenylbutan-1-amine (often referred to as 3,3-DMPBA) is a chemical compound with the molecular formula CHN. It has gained attention in various scientific fields due to its potential biological activities and applications in research. This article delves into the biological activity of 3,3-DMPBA, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The structure of 3,3-DMPBA consists of a butane chain with two methyl groups at the 3-position and an amine group at the 1-position, attached to a phenyl ring. Its hydrochloride form enhances stability and solubility in aqueous solutions. The IUPAC name for this compound is this compound; hydrochloride.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | CHN·HCl |
Molecular Weight | 213.747 g/mol |
SMILES Notation | Cl.CC(C)(C)CC(N)c1ccccc1 |
The biological activity of 3,3-DMPBA is primarily attributed to its interaction with various biological targets. It may act on neurotransmitter systems due to its amine group, which can influence mood and cognitive functions. Preliminary studies suggest that it may exhibit stimulant properties similar to other amines.
Potential Therapeutic Applications
Research indicates that 3,3-DMPBA could have several potential applications:
- Stimulant Effects : Similar compounds have been studied for their stimulant effects on the central nervous system.
- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Study on Stimulant Properties
In a study examining the effects of various amines on cognitive performance, compounds structurally related to 3,3-DMPBA were found to enhance focus and reduce fatigue in animal models. This suggests that 3,3-DMPBA could have similar effects and warrants further exploration in human trials.
Antimicrobial Research
A recent investigation highlighted the antimicrobial potential of 3,3-DMPBA against specific bacterial strains. The compound demonstrated significant inhibition of growth against Gram-positive bacteria at concentrations above 0.5%, indicating its potential as an antimicrobial agent.
Comparative Analysis of Similar Compounds
To better understand the uniqueness of 3,3-DMPBA's biological activity, a comparative analysis with structurally similar compounds is useful.
Compound | Antimicrobial Activity | Stimulant Effects |
---|---|---|
This compound | Moderate | Yes |
Amphetamine | High | Yes |
Methylphenidate | Moderate | Yes |
Q & A
Q. Synthesis and Optimization
Basic: What are the standard synthetic routes for 3,3-Dimethyl-1-phenylbutan-1-amine? The primary method involves alkylation of a primary amine precursor with a phenyl-substituted alkyl halide. For example, reacting 3,3-dimethylbutan-1-amine with a benzyl halide derivative under controlled pH and temperature conditions yields the target compound. Purification typically involves recrystallization or column chromatography to isolate the amine free base or its hydrochloride salt .
Advanced: How can reaction conditions be optimized to improve yield and stereochemical control? Optimization requires careful adjustment of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed, though literature on this specific compound is limited .
Q. Analytical Characterization
Basic: What techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : - and -NMR confirm the phenyl group (δ 7.2–7.4 ppm) and dimethyl substitution (δ 1.0–1.2 ppm).
- Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 177.2 ([M+H]) for the free base.
- X-ray Crystallography : Resolves spatial arrangement, though hydrochloride salts are more amenable to crystallization .
Advanced: How can hyphenated techniques resolve purity issues in complex mixtures? LC-MS and GC-MS coupled with chiral columns differentiate stereoisomers and detect trace impurities (e.g., alkylation byproducts). For example, LC-MS with a C18 column and acetonitrile/water gradient separates enantiomers, while MS/MS fragmentation identifies structural analogs .
Q. Biological Activity and Mechanisms
Basic: What biological targets are associated with this compound? The compound’s phenethylamine backbone suggests potential interactions with neurotransmitter receptors , such as dopamine (D2) and serotonin (5-HT2A) receptors. Preliminary studies on analogs show moderate binding affinity (K = 50–200 nM) in receptor-binding assays .
Advanced: How can in vitro assays elucidate its mechanism of action?
- Radioligand Displacement Assays : Measure competitive binding against -spiperone (D2 antagonist) or -LSD (5-HT2A agonist).
- Functional Assays : Calcium flux or cAMP accumulation assays in HEK293 cells transfected with target receptors quantify agonist/antagonist activity.
Contradictions in binding data (e.g., higher D2 affinity in fluorinated analogs) may arise from substituent electronic effects .
Q. Structural Modifications and SAR
Advanced: How do substituent variations impact biological activity?
- Fluorination : Adding a fluorine at the ortho position (e.g., 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine) increases lipophilicity and receptor binding (K improved by ~30%) due to enhanced π-stacking.
- Methyl vs. Ethyl Groups : Bulkier substituents at the 3-position reduce metabolic degradation but may lower solubility.
SAR tables comparing analogs (e.g., para-fluorinated vs. meta-tolyl derivatives) highlight these trends .
Q. Data Contradictions and Reproducibility
Advanced: How can conflicting reports on synthesis yields be reconciled? Discrepancies often stem from:
- Starting Material Purity : Impurities in alkyl halides (e.g., 3-phenylpropanol derivatives) reduce alkylation efficiency.
- Reaction Scale : Small-scale syntheses (<1 mmol) may report higher yields due to easier heat/stoichiometry control vs. industrial-scale attempts.
Reproducibility requires strict adherence to documented protocols (e.g., inert atmosphere, anhydrous conditions) .
Q. Safety and Regulatory Compliance
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility.
- Storage : Keep hydrochloride salts in airtight containers under nitrogen to prevent oxidation .
Advanced: How does structural stability impact long-term storage? Hydrochloride salts are more stable than free bases. Degradation studies under accelerated conditions (40°C/75% RH) show <5% decomposition over 6 months. LC-MS monitors degradation products (e.g., oxidized imines) .
Properties
IUPAC Name |
3,3-dimethyl-1-phenylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKOGFRWAPVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727964-91-2 | |
Record name | 3,3-dimethyl-1-phenylbutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.